2-[(3-Chlorobenzyl)oxy]benzoyl chloride 2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160250-13-4
VCID: VC2986307
InChI: InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

2-[(3-Chlorobenzyl)oxy]benzoyl chloride

CAS No.: 1160250-13-4

Cat. No.: VC2986307

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Chlorobenzyl)oxy]benzoyl chloride - 1160250-13-4

Specification

CAS No. 1160250-13-4
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name 2-[(3-chlorophenyl)methoxy]benzoyl chloride
Standard InChI InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Standard InChI Key DMBDEJFXGHBJKU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Classification

Chemical Identification

2-[(3-Chlorobenzyl)oxy]benzoyl chloride is an organic compound belonging to the class of benzoyl chlorides. It features a distinctive structural arrangement with a chlorobenzyl ether moiety attached to a benzoyl chloride framework . The compound is identified in chemical databases by the following parameters:

ParameterValue
PubChem CID46779671
CAS Number1160250-13-4
Molecular FormulaC₁₄H₁₀Cl₂O₂
Molecular Weight281.1 g/mol
Creation Date in PubChemJuly 26, 2010
Last Modification DateApril 5, 2025

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. These alternative identifiers facilitate cross-referencing across different research platforms and chemical databases :

Synonym TypeName
IUPAC Name2-[(3-chlorophenyl)methoxy]benzoyl chloride
Common Name2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Alternative Names2-((3-Chlorobenzyl)oxy)benzoyl chloride
benzoyl chloride, 2-[(3-chlorophenyl)methoxy]-
Registry Numbers1160250-13-4 (CAS)
MFCD12197919 (MDL Number)

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride core with a 3-chlorobenzyloxy substituent at the 2-position. This arrangement creates a molecule with distinctive reactivity patterns, particularly at the acyl chloride functionality .

Structural ParameterDescription
Core StructureBenzoyl chloride
Key Functional GroupsAcyl chloride, benzyl ether, chloro substituent
Configuration2-substituted benzoyl chloride

Chemical Identifiers and Digital Representation

For computational chemistry and database purposes, the compound is represented through several standardized chemical notations :

Identifier TypeCode
InChIInChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
InChIKeyDMBDEJFXGHBJKU-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl

Physical Properties

The physical properties of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride determine its handling characteristics, storage requirements, and application parameters in research settings :

PropertyValue
Physical StateSolid (at standard conditions)
ColorWhite to off-white crystalline solid
Molecular Weight281.1 g/mol
SolubilitySoluble in most organic solvents including acetone, DMF, and dichloromethane
ReactivityHighly reactive toward nucleophiles, particularly with the acyl chloride group

Synthesis Methods

StepReaction TypeDescription
1Williamson Ether SynthesisReaction of salicylic acid or its derivatives with 3-chlorobenzyl chloride in basic conditions
2Acyl Chloride FormationConversion of the carboxylic acid to acyl chloride using thionyl chloride or oxalyl chloride

Reaction Conditions

Based on similar compounds' synthesis protocols, the following conditions would likely apply to the preparation of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride :

ParameterTypical Conditions
SolventAcetone, DMF, or dichloromethane
TemperatureRoom temperature to reflux conditions
Catalyst/BasePotassium carbonate, triethylamine, or pyridine
Reaction Time1-5 hours depending on conditions
PurificationRecrystallization or column chromatography

Chemical Reactivity

Key Reactive Sites

The chemical reactivity of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride is primarily determined by its functional groups:

Functional GroupReactivity
Acyl ChlorideHighly reactive toward nucleophiles (alcohols, amines, water)
Benzyl EtherRelatively stable under most conditions; susceptible to hydrogenolysis
Chlorobenzyl GroupPotential site for cross-coupling reactions

Common Reactions

Based on the reactivity profile of benzoyl chlorides and related compounds, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride would likely participate in the following reactions:

Reaction TypeProductConditions
EsterificationBenzoate estersReaction with alcohols
AmidationBenzamidesReaction with amines
HydrolysisCarboxylic acidReaction with water/base
Friedel-Crafts AcylationKetonesReaction with aromatic compounds + Lewis acid

Applications in Research and Industry

Pharmaceutical Intermediates

2-[(3-Chlorobenzyl)oxy]benzoyl chloride serves as a valuable intermediate in pharmaceutical research, particularly in the synthesis of compounds with potential biological activity:

Application AreaDescription
Anti-inflammatory AgentsPrecursor to compounds with potential COX inhibition properties
Analgesic CompoundsIntermediates for pain management drug candidates
Enzyme InhibitorsBuilding blocks for compounds that target specific enzymatic pathways

Organic Synthesis

In the field of organic synthesis, this compound offers versatility as a building block for complex molecular structures:

Synthetic ApplicationDescription
Functional Group InstallationIntroduction of benzoyl groups to complex molecules
Cross-coupling ReactionsPotential participation in palladium-catalyzed transformations
Heterocycle SynthesisConstruction of oxygen-containing heterocyclic compounds

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride have been studied for their properties and applications :

CompoundStructural DifferenceNotable Properties
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidCarboxylic acid instead of acyl chloride; different position of chloromethyl groupAnti-inflammatory and analgesic properties; COX-2 inhibition
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acidAddition of chloro substituent at 5-position; carboxylic acid instead of acyl chlorideAntimicrobial activity; disruption of cell wall synthesis
3-[(2-Chlorobenzyl)oxy]benzoyl chlorideDifferent substitution patternSimilar reactivity profile with different selectivity patterns

Metabolic and Synthetic Transformations

Based on similar compounds, 2-[(3-Chlorobenzyl)oxy]benzoyl chloride would likely undergo these transformations in biological or synthetic contexts :

TransformationResulting CompoundProcess
Hydrolysis2-[(3-Chlorobenzyl)oxy]benzoic acidReaction with water
Esterification2-[(3-Chlorobenzyl)oxy]benzoate estersReaction with alcohols
Amidation2-[(3-Chlorobenzyl)oxy]benzamidesReaction with amines

Research Findings and Analytical Methods

Characterization Techniques

The characterization of 2-[(3-Chlorobenzyl)oxy]benzoyl chloride and related compounds typically employs several analytical techniques :

TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR)Structure elucidationProton and carbon environments, confirmation of structure
Infrared Spectroscopy (IR)Functional group identificationCharacteristic bands for acyl chloride and ether groups
Mass Spectrometry (MS)Molecular weight determinationMolecular ion and fragmentation pattern
X-ray Crystallography3D structure determinationBond lengths, angles, and crystal packing
ParameterRecommendation
Storage ContainerAirtight, moisture-resistant containers
TemperatureCool conditions (2-8°C recommended)
AtmosphereInert (nitrogen or argon preferable)
Stability ConcernsHydrolysis in presence of moisture; gradual decomposition during prolonged storage

Future Research Directions

Research DirectionPotential Significance
Medicinal ChemistryDevelopment of novel anti-inflammatory agents based on structural optimization
Materials ScienceExploration of polymers and materials utilizing benzoyl chloride chemistry
CatalysisInvestigation of transition metal-catalyzed reactions with the chlorobenzyl moiety

Structure-Activity Relationship Studies

Comparative analysis with related compounds suggests potential areas for structure-activity relationship studies :

Structural ModificationPotential Effect
Variation of Chlorine PositionAltered biological activity profiles and binding affinities
Modification of Linker GroupChanges in stability, solubility, and pharmacokinetic properties
Introduction of Additional Functional GroupsEnhanced selectivity for specific biological targets

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